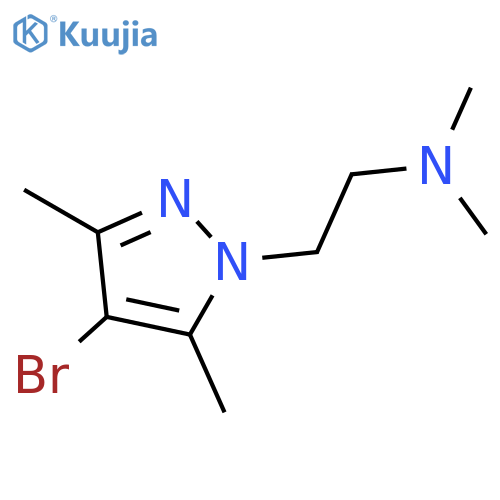Cas no 1170132-58-7 (N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)

1170132-58-7 structure
商品名:N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine
CAS番号:1170132-58-7
MF:C9H16BrN3
メガワット:246.147440910339
MDL:MFCD12027156
CID:1072174
PubChem ID:25219565
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine
- N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine
- DTXSID30649269
- [2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]dimethylamine
- 1170132-58-7
- [2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]dimethylamine
- SCHEMBL16441688
- MFCD12027156
- LS-02232
- STK503845
- 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
- CS-0207718
- 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N,N-dimethylethanamine
- ALBB-006337
- AKOS000265866
- N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine
-
- MDL: MFCD12027156
- インチ: InChI=1S/C9H16BrN3/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6H2,1-4H3
- InChIKey: LKVMCOCERDLAHY-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(CCN(C)C)C(=C1Br)C
計算された属性
- せいみつぶんしりょう: 245.05276g/mol
- どういたいしつりょう: 245.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N497605-50mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497605-500mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM374436-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine |
1170132-58-7 | 95%+ | 1g |
$395 | 2023-01-04 | |
| abcr | AB268101-5g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 5g |
€1037.00 | 2025-02-17 | ||
| 1PlusChem | 1P008VLW-250mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 95% | 250mg |
$228.00 | 2025-02-24 | |
| 1PlusChem | 1P008VLW-1g |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 95% | 1g |
$528.00 | 2025-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278388-5g |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 95+% | 5g |
¥13322.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278388-250mg |
N-[2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine |
1170132-58-7 | 95+% | 250mg |
¥2310.00 | 2024-08-09 | |
| abcr | AB268101-1 g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 1g |
€406.00 | 2023-04-26 | ||
| abcr | AB268101-1g |
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylethanamine; . |
1170132-58-7 | 1g |
€397.00 | 2025-02-17 |
N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1170132-58-7 (N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1170132-58-7)N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine

清らかである:99%
はかる:1g
価格 ($):320.0